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molecular formula C8H10O2 B1606838 3-Methoxy-2-methylphenol CAS No. 6971-52-4

3-Methoxy-2-methylphenol

Cat. No. B1606838
M. Wt: 138.16 g/mol
InChI Key: SIRZAUFJHUZRTI-UHFFFAOYSA-N
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Patent
US08110688B2

Procedure details

A solution of 18.0 mL of concentrated sulfuric acid in 90 mL water was added to a solution of 4.69 g (26.0 mmol) of 2-acetoxy-6-methoxytoluene in 360 mL ethanol and heated and stirred on a 120° C. oil bath for 36 minutes. The reaction mixture which had been allowed to stand at room temperature overnight was transferred to a separatory funnel, extracted with 50 mL and 20 mL of toluene, and after the combined organic layers were washed with 30 mL of water, 30 mL of 5% sodium hydrogen carbonate aqueous solution and 30 mL of water twice, the solvent was evaporated to obtain 3.15 g of title compound.
Quantity
18 mL
Type
reactant
Reaction Step One
Name
2-acetoxy-6-methoxytoluene
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16]C)[C:11]=1[CH3:18])(=O)C>O.C(O)C>[OH:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([O:9][CH3:6])[C:11]=1[CH3:18]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
2-acetoxy-6-methoxytoluene
Quantity
4.69 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC=C1)OC)C
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred on a 120° C. oil bath for 36 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 50 mL and 20 mL of toluene
WASH
Type
WASH
Details
after the combined organic layers were washed with 30 mL of water, 30 mL of 5% sodium hydrogen carbonate aqueous solution and 30 mL of water twice
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
36 min
Name
Type
product
Smiles
OC1=C(C(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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